molecular formula C4H5ClN2O B12952435 (5-chloro-1H-imidazol-2-yl)methanol

(5-chloro-1H-imidazol-2-yl)methanol

Cat. No.: B12952435
M. Wt: 132.55 g/mol
InChI Key: VHFQFUHFZLKGFC-UHFFFAOYSA-N
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Description

(5-chloro-1H-imidazol-2-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1H-imidazole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 2-position. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: (5-chloro-1H-imidazol-2-yl)formaldehyde or (5-chloro-1H-imidazol-2-yl)carboxylic acid.

    Reduction: this compound or (5-chloro-1H-imidazol-2-yl)methylamine.

    Substitution: (5-azido-1H-imidazol-2-yl)methanol or (5-thiocyanato-1H-imidazol-2-yl)methanol.

Scientific Research Applications

(5-chloro-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (5-chloro-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1-methyl-1H-imidazol-2-yl)methanol
  • (5-chloro-1H-benzo[d]imidazol-2-yl)methanol
  • (2-(5-chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol

Uniqueness

(5-chloro-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxymethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C4H5ClN2O

Molecular Weight

132.55 g/mol

IUPAC Name

(5-chloro-1H-imidazol-2-yl)methanol

InChI

InChI=1S/C4H5ClN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7)

InChI Key

VHFQFUHFZLKGFC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CO)Cl

Origin of Product

United States

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